3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Overview
Description
The compound “3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a 1,2,3-triazole ring, and a 1,2,4-oxadiazole ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological and pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings, as well as the fluorophenyl group, would significantly influence its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its electronegativity and polarity .Scientific Research Applications
Antimicrobial Activities
A significant area of application for this compound is in the field of antimicrobial activities. Research indicates that derivatives of 1,2,4-triazole, 1,3,4-oxadiazole, and related compounds exhibit notable antimicrobial properties. For example, Başoğlu et al. (2013) synthesized azole derivatives, including 1,2,4-triazole, and evaluated them for antimicrobial activities, finding some to be effective against tested microorganisms (Başoğlu et al., 2013). Similarly, Dengale et al. (2019) reported on the antimicrobial activity of novel 1,2,4-triazole derivatives derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (Dengale et al., 2019). These studies highlight the potential of such compounds in combating various microbial infections.
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of diverse heterocyclic compounds. For instance, Bonacorso et al. (2017) synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides, which are structurally related to 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide. These compounds were used as building blocks for constructing various fluorinated heterocycles (Bonacorso et al., 2017). Chen et al. (2008) synthesized new heterocyclic compounds, combining 1,2,3-triazolyl and isoxazolyl in a single molecule, which is indicative of the versatility of such compounds in chemical synthesis (Chen et al., 2008).
Biological Activities
Various studies have explored the biological activities of compounds related to 3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide. Farghaly et al. (2012) synthesized indolyl-1,3,4-oxadiazole and indolyl-1,2,4-triazole derivatives, evaluating them for antineoplastic activity, which suggests potential applications in cancer research (Farghaly et al., 2012). The synthesis and biological activity of 1,2,4- and 1,3,4-oxadiazoles by Obushak et al. (2008) further demonstrate the broad spectrum of biological activities these compounds may possess (Obushak et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-[1-(3-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN7O2/c12-6-2-1-3-7(4-6)19-5-8(16-18-19)9-14-11(21-17-9)10(20)15-13/h1-5H,13H2,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZPDNQGIQECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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